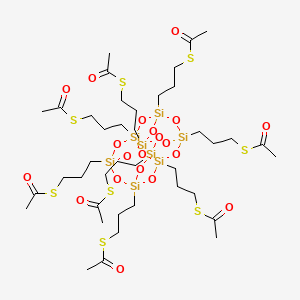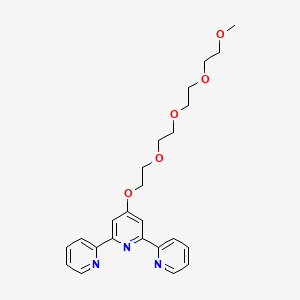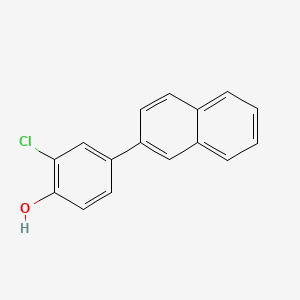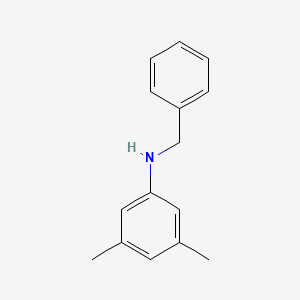![molecular formula C20H15F7O2 B6319023 2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane CAS No. 1357625-25-2](/img/structure/B6319023.png)
2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane, otherwise known as 4-HFCPP, is a compound with a variety of applications in scientific research. It is a synthetic compound that can be used as a building block for the synthesis of various other compounds, and has been found to have biochemical and physiological effects that can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
4-HFCPP has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a building block for the synthesis of various polymers and materials. In addition, 4-HFCPP has been found to have a variety of biochemical and physiological effects that can be used in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 4-HFCPP is not yet fully understood. However, it is believed that 4-HFCPP binds to certain proteins in the body, which then activate certain biochemical pathways. This activation of biochemical pathways is thought to be responsible for the biochemical and physiological effects of 4-HFCPP.
Biochemical and Physiological Effects
4-HFCPP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have anti-cancer properties, and has been found to be effective in treating certain types of cancer. In addition, 4-HFCPP has been found to have anti-oxidant and anti-aging properties, and has been found to be effective in treating certain types of skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-HFCPP in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used as a building block for the synthesis of a variety of compounds. In addition, it has a variety of biochemical and physiological effects that can be used in laboratory experiments. However, there are also some limitations to the use of 4-HFCPP in laboratory experiments. It is not yet fully understood how 4-HFCPP works, and it is not yet known what the long-term effects of its use may be.
Orientations Futures
There are a number of possible future directions for research on 4-HFCPP. One possible direction is to further investigate its mechanism of action, in order to better understand how it works and how it affects the body. Another possible direction is to investigate its effects on other diseases and conditions, such as neurological disorders, cardiovascular disease, and diabetes. Additionally, further research could be done on the use of 4-HFCPP as a building block for the synthesis of other compounds, such as pharmaceuticals and materials. Finally, further research could be done on the long-term effects of 4-HFCPP, in order to ensure its safe and effective use in laboratory experiments.
Méthodes De Synthèse
4-HFCPP can be synthesized via a number of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium in an ether solvent, while the Wittig reaction involves the reaction of an aldehyde or ketone with an alkyl phosphonium salt in an aprotic solvent. The Stille reaction involves the reaction of an organotin reagent with an alkyl halide or an aryl halide in an aprotic solvent. All of these methods can be used to synthesize 4-HFCPP in a relatively straightforward manner.
Propriétés
IUPAC Name |
4-[2-[4-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxyphenyl]propan-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F7O2/c1-17(2,11-3-7-13(28)8-4-11)12-5-9-14(10-6-12)29-16-15(21)18(22,23)20(26,27)19(16,24)25/h3-10,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFLCLAHGNDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=C(C(C(C3(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calix[7]hydroquinone](/img/structure/B6318946.png)

![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)


![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)



![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)
